Faldaprevir

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

inhibits hepatitis C virus NS3 protease

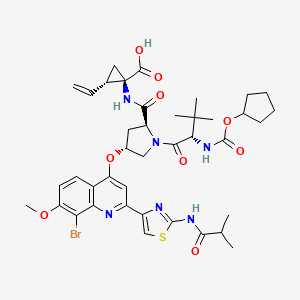

Structure

2D Structure

Properties

IUPAC Name |

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGDPTDZOVKFDU-XUHJSTDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49BrN6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801283-95-4 | |

| Record name | Faldaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faldaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faldaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FALDAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Faldaprevir: A Technical Guide to its Mechanism of Action Against HCV NS3/4A Protease

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C Virus (HCV) infection remains a significant global health challenge. The viral life cycle is critically dependent on the proteolytic processing of a large polyprotein into functional viral proteins, a task primarily executed by the HCV NS3/4A serine protease. This enzyme has therefore become a prime target for direct-acting antiviral (DAA) therapies. Faldaprevir (formerly BI 201335) is a potent, peptidomimetic, non-covalent competitive inhibitor of the NS3/4A protease. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding kinetics, structural interactions with the protease active site, and its activity profile against various HCV genotypes and common resistance-associated substitutions. Furthermore, it outlines the detailed experimental protocols for key assays used to characterize its inhibitory properties, including Fluorescence Resonance Energy Transfer (FRET)-based protease activity assays, cell-based HCV replicon assays, and Surface Plasmon Resonance (SPR) for binding kinetics analysis.

The HCV NS3/4A Protease: A Critical Antiviral Target

The Hepatitis C virus genome is translated into a single polyprotein of approximately 3,000 amino acids, which must be cleaved to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly.[1]. The NS3/4A serine protease, a non-covalent heterodimer of the NS3 protease domain and its NS4A cofactor, is responsible for four of these critical cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[1][2][3]. The NS4A protein acts as an essential cofactor, inducing a conformational change in the NS3 domain to properly align the catalytic triad residues (His-57, Asp-81, and Ser-139) for efficient proteolytic activity.[2]. The indispensable role of NS3/4A in the viral life cycle makes it a highly attractive target for therapeutic intervention.[1][3].

References

Discovery and development history of Faldaprevir (BI 201335)

An In-depth Technical Guide to the Discovery and Development of Faldaprevir (BI 201335)

Executive Summary

This compound, also known as BI 201335, was an investigational second-generation, orally administered, direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection. Developed by Boehringer Ingelheim, it functioned as a potent and selective noncovalent competitive inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication. This compound demonstrated robust antiviral activity against multiple HCV genotypes, particularly genotype 1, and progressed through extensive preclinical and clinical development, reaching Phase III trials. It was evaluated in combination with pegylated interferon and ribavirin (PegIFN/RBV) and in interferon-free regimens with other direct-acting antivirals. Despite showing promising efficacy and a generally manageable safety profile, its development was discontinued in 2014 due to the rapidly evolving HCV treatment landscape, which saw the emergence of more effective and convenient all-oral, interferon-free therapies. This guide provides a comprehensive technical overview of this compound's journey from discovery to its late-stage clinical evaluation.

Discovery and Preclinical Development

The discovery of this compound originated from Boehringer Ingelheim's dedicated virology research program.[1] The development of direct-acting antivirals targeting specific viral enzymes was a paradigm shift from the standard-of-care interferon-based therapies. The HCV NS3/4A protease, responsible for cleaving the viral polyprotein into functional non-structural proteins, was identified as a prime therapeutic target.[2][3]

This compound was designed as a peptidomimetic, noncovalent competitive inhibitor of the NS3/4A protease.[4][5] Preclinical evaluations confirmed its potent and selective activity.

In Vitro Antiviral Activity

This compound demonstrated potent inhibitory activity against the NS3/4A proteases of multiple HCV genotypes and robustly inhibited viral RNA replication in replicon assays. Its activity was particularly high against genotypes 1a and 1b.

Table 1: In Vitro Activity of this compound (BI 201335)

| HCV Genotype/Subtype | Assay Type | Potency Metric | Value (nM) | Reference(s) |

|---|---|---|---|---|

| Genotype 1a | Enzymatic Inhibition | Kᵢ | 2.6 | [6],[5] |

| Genotype 1b | Enzymatic Inhibition | Kᵢ | 2.0 | [6],[5] |

| Genotype 1a | Replicon Assay | EC₅₀ | 6.5 | [4],[5] |

| Genotype 1b | Replicon Assay | EC₅₀ | 3.1 | [4],[5] |

| Genotypes 2-6 | Enzymatic Inhibition | Kᵢ | 2 - 230 |[6],[5] |

Preclinical Pharmacokinetics and ADME Profile

This compound was optimized to have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, predicting good pharmacokinetic properties in humans.[6][7] In vitro and animal studies highlighted its high metabolic stability and significant distribution to the liver, the target organ for HCV infection.[5][6][8]

Table 2: Preclinical ADME and Pharmacokinetic Profile of this compound

| Parameter | Species/System | Result | Reference(s) |

|---|---|---|---|

| Caco-2 Permeability | In vitro | Good (8.7 × 10⁻⁶ cm/sec) | [8] |

| Metabolic Stability | Human, Rat, Monkey, Dog Liver Microsomes | High (Predicted Hepatic Clearance <19% of liver blood flow) | [8] |

| Oral Bioavailability | Rat | 29.1% | [8] |

| Oral Bioavailability | Monkey | 25.5% | [8] |

| Oral Bioavailability | Dog | 35.6% | [8] |

| Liver to Plasma Ratio | Rat | High (Kp of 42) |[8] |

Experimental Protocols: Key Preclinical Assays

-

NS3/4A Protease Inhibition Assay (Kᵢ Determination): The inhibitory activity of this compound was measured using a full-length NS3-NS4A protease enzyme assay. The assay typically involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The reaction is monitored in the presence of varying concentrations of the inhibitor to determine the concentration that inhibits 50% of the enzyme activity (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, based on the substrate concentration and its Michaelis-Menten constant (Km).[6]

-

HCV Replicon Assay (EC₅₀ Determination): To measure antiviral activity in a cellular context, a replicon system is used. This involves human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that self-replicates. These replicons often contain a reporter gene (e.g., luciferase). Cells are treated with various concentrations of this compound, and the level of HCV RNA replication is quantified by measuring the reporter gene activity or by RT-qPCR. The EC₅₀ is the concentration of the drug that reduces HCV RNA replication by 50%.[5]

-

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp), predicting its potential for oral absorption.[8]

This compound Discovery and Preclinical Workflow.

Mechanism of Action

The hepatitis C virus produces a single large polyprotein that must be processed into individual structural and non-structural (NS) proteins to form new, infectious virions.[9] The HCV NS3 protein, a serine protease, forms a stable heterodimer with its cofactor, NS4A. This NS3/4A protease complex is essential for viral replication, as it performs four crucial cleavages of the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3]

This compound acts by directly binding to the active site of the NS3/4A protease. As a noncovalent, competitive inhibitor, it blocks access of the viral polyprotein to the enzyme's catalytic triad, thereby preventing proteolytic cleavage.[4][6] This inhibition halts the viral replication cycle, leading to a rapid decline in HCV RNA levels in infected individuals.

Mechanism of Action of this compound in the HCV Lifecycle.

Clinical Development

This compound underwent a comprehensive clinical development program, progressing from Phase I to Phase III. The U.S. Food and Drug Administration (FDA) granted Fast Track designation for its development programs.[1]

Pharmacokinetics in Humans

Phase I studies established the pharmacokinetic profile of this compound. Following single oral doses, plasma concentrations peaked between 2 to 6 hours.[7][10] The half-life in HCV-infected patients was approximately 20 to 30 hours, supporting once-daily (QD) dosing.[10] this compound is a substrate of the CYP3A enzyme and an inhibitor of P-glycoprotein (P-gp), UDP-glucuronosyltransferase-1A1 (UGT1A1), and CYP2C9, indicating a potential for drug-drug interactions.[7][11] Urinary excretion is a negligible route of elimination (~0.1%).[10]

Table 3: Pharmacokinetic Parameters of this compound in Clinical Studies

| Study Population | Dose | Tₘₐₓ (Median, hours) | t₁/₂ (hours) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Healthy Male Subjects | 4-1200 mg (single dose) | ~4 | N/A | Assessed safety, tolerability, and PK | [7] |

| HCV-infected Patients | 20-240 mg QD | 2 - 6 | ~20 - 30 | Supraproportional increase with dose | [10] |

| HCV-negative Subjects with Renal Impairment | 480 mg (single dose) | ~4 | N/A | Renal impairment did not significantly alter PK |[10] |

Phase II Clinical Trials

Multiple Phase II trials evaluated this compound's efficacy and safety. The SILEN-C studies assessed this compound in combination with PegIFN/RBV in treatment-naïve genotype 1 patients, demonstrating significantly higher response rates than placebo.[4] The SOUND-C studies explored interferon-free regimens, combining this compound with the NS5B polymerase inhibitor deleobuvir (BI 207127), with or without ribavirin.[12][13] These trials showed high efficacy, particularly in patients with HCV genotype 1b.[12]

Phase III Clinical Trials

The extensive Phase III program for this compound included the STARTVerso and HCVerso trials.

-

STARTVerso Trials: These trials evaluated this compound (120 mg or 240 mg once daily) plus PegIFN/RBV in various populations, including treatment-naïve, treatment-experienced, and HIV/HCV co-infected patients.[14][15][16] The trials consistently showed high rates of sustained virologic response (SVR), a marker for cure.[14][15]

-

HCVerso Trials: This program was designed to evaluate an interferon-free regimen of this compound, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b infection.[12]

Table 4: Efficacy of this compound in Key Phase II/III Clinical Trials (SVR Rates)

| Trial Name | Patient Population | Treatment Regimen | SVR₁₂ Rate (%) | Reference(s) |

|---|---|---|---|---|

| SILEN-C1 (Phase IIb) | Treatment-Naïve (GT-1) | This compound 240 mg QD + PegIFN/RBV | 82-84% | [4] |

| SOUND-C2 (Phase IIb) | Treatment-Naïve (GT-1b) | This compound + Deleobuvir + RBV | Up to 85% | [12],[13] |

| STARTVerso1 (Phase III) | Treatment-Naïve (GT-1) | This compound 120 mg QD + PegIFN/RBV | 79% | [10],[15] |

| STARTVerso1 (Phase III) | Treatment-Naïve (GT-1) | This compound 240 mg QD + PegIFN/RBV | 79% | [10] |

| STARTVerso2 (Phase III) | Treatment-Naïve (GT-1) | This compound 120 mg QD + PegIFN/RBV | 73% | [14] |

| STARTVerso3 (Phase III) | Treatment-Experienced (Relapsers) | This compound + PegIFN/RBV | 70% | [14] |

| STARTVerso4 (Phase III) | HIV/HCV Co-infected (GT-1) | this compound + PegIFN/RBV | 74% (SVR₄) |[14] |

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. When combined with PegIFN/RBV, the adverse events were generally mild and manageable.[14] Common adverse events included nausea, fatigue, diarrhea, headache, mild rash, and transient, unconjugated hyperbilirubinemia (jaundice).[4][14]

Experimental Protocols: Clinical Trial Design

-

STARTVerso1 Trial Methodology: This was a Phase III, randomized, double-blind, placebo-controlled trial in 652 treatment-naïve patients with chronic HCV genotype-1.[15]

-

Randomization: Patients were randomized to one of three arms: this compound 120 mg QD, this compound 240 mg QD, or placebo, all in combination with PegIFN/RBV.

-

Treatment Duration: this compound or placebo was given for 12 weeks. The total duration of PegIFN/RBV therapy (24 or 48 weeks) was guided by response-guided therapy criteria, specifically early treatment success (ETS), defined as HCV RNA below the limit of quantification at week 4 and undetectable at week 8.[15]

-

Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR₁₂).[15]

-

This compound Clinical Development Pipeline.

Viral Resistance

As with other direct-acting antivirals, treatment with this compound could lead to the selection of resistance-associated variants (RAVs). Virologic breakthrough during monotherapy was common and associated with the emergence of mutations in the NS3 protease region.[17]

-

Key Mutations: The predominant RAVs observed were R155K in patients with genotype 1a and D168V in patients with genotype 1b.[4][17]

-

Impact on Sensitivity: These mutations conferred a significant reduction in sensitivity to this compound. The D168V mutation generally resulted in a greater loss of sensitivity than the R155K mutation.[17]

-

Clinical Setting: In triple therapy with PegIFN/RBV, rates of virologic breakthrough and the emergence of resistance were substantially lower compared to this compound monotherapy.[17]

Table 5: Key this compound Resistance-Associated Variants

| HCV Genotype | Mutation | Fold-Change in Sensitivity (EC₅₀) | Reference(s) |

|---|---|---|---|

| Genotype 1a | R155K | 330-fold reduction | [17] |

| Genotype 1b | D168V | 1,800-fold reduction |[17] |

Discontinuation of Development

In June 2014, Boehringer Ingelheim announced the discontinuation of the development of this compound and its withdrawal of all regulatory filings.[18] This strategic decision was not based on safety concerns but on the "significantly and rapidly evolved" HCV treatment landscape.[18]

The approval and launch of Gilead Sciences' sofosbuvir (an NS5B polymerase inhibitor) in late 2013, followed by other highly effective, all-oral, interferon-free regimens, had fundamentally changed the standard of care. These new therapies offered shorter treatment durations, higher cure rates across multiple genotypes, and avoided the significant side effects associated with interferon. This compound, which was primarily developed for an interferon-based regimen, was unlikely to be competitive in this new market.

Conclusion

This compound (BI 201335) represents a well-characterized, second-generation HCV NS3/4A protease inhibitor that showed significant promise in clinical trials. Its development provided valuable insights into direct-acting antiviral therapy, particularly regarding efficacy, resistance pathways, and the potential for interferon-free regimens. While it never reached the market, its journey underscores the remarkable pace of innovation in HCV drug development, where the rapid emergence of superior therapeutic options can quickly render even advanced-stage drug candidates obsolete. The comprehensive preclinical and clinical data generated for this compound remain a valuable resource for researchers in virology and drug development.

References

- 1. Boehringer Ingelheim's Lead Hepatitis C Compound Moves into Phase 3 - the First Within the BI HCV Portfolio [prnewswire.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. This compound for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of BI 201335, a C-Terminal Carboxylic Acid Inhibitor of the Hepatitis C Virus NS3-NS4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability, and pharmacokinetics of this compound after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]

- 10. Pharmacokinetics, Safety, and Tolerability of this compound in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Efficacy and Safety of this compound, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Boehringer Ingelheim's this compound-Based Treatment Regimen Achieved Viral Cure in up to 80 per cent of Patients with Hepatitis C in Phase 3 Pivotal Trial(1) [prnewswire.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Viral Resistance in Hepatitis C Virus Genotype 1-Infected Patients Receiving the NS3 Protease Inhibitor this compound (BI 201335) in a Phase 1b Multiple-Rising-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biopharmadive.com [biopharmadive.com]

Faldaprevir's Antiviral Activity Spectrum Against HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral activity of faldaprevir against various Hepatitis C Virus (HCV) genotypes. The document details its mechanism of action, summarizes its potency through quantitative data, outlines the experimental protocols used for its evaluation, and visualizes key processes.

Introduction

This compound (formerly BI 201335) is a potent, second-generation, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1] this compound was under development by Boehringer Ingelheim for the treatment of chronic HCV infection, particularly against genotype 1.[2][3] Although its development was discontinued due to the rapid evolution of HCV therapeutics, the study of this compound provides valuable insights into the inhibition of the HCV NS3/4A protease and the broader landscape of direct-acting antiviral (DAA) agents.

Mechanism of Action

This compound functions by binding to the active site of the HCV NS3/4A protease, a heterodimeric complex essential for viral maturation. The NS3 protein contains the serine protease domain, while NS4A acts as a cofactor, stabilizing the enzyme and anchoring it to intracellular membranes. By inhibiting this protease, this compound prevents the processing of the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), thereby halting viral replication.

Figure 1: Mechanism of action of this compound.

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated against various HCV genotypes using cell-based replicon assays and enzymatic assays. The 50% effective concentration (EC50) and the inhibition constant (Ki) are key parameters to quantify its potency.

| HCV Genotype/Subtype | Assay Type | Potency (EC50/Ki) | Reference |

| Genotype 1a | Replicon Assay | EC50: 6.5 nM | [3] |

| Genotype 1b | Replicon Assay | EC50: 3.1 nM | [3] |

| Genotypes 1a/1b | Enzymatic Assay | Ki: low nanomolar range | [1] |

| Genotypes 2, 3, 4, 5, 6 | Enzymatic Assay | Ki: 2 - 230 nM | [1] |

Resistance Profile

As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the NS3 protease can reduce the susceptibility to this compound. The most frequently observed RASs in clinical studies were R155K in genotype 1a and D168V in genotype 1b. These substitutions have been shown to confer a significant reduction in sensitivity to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

HCV Replicon Assay

This cell-based assay is the primary method for determining the EC50 value of antiviral compounds against HCV replication.

Objective: To measure the inhibition of HCV RNA replication in a human hepatoma cell line.

Materials:

-

Huh-7 human hepatoma cell line (or its derivatives like Huh-7.5)

-

HCV subgenomic replicon constructs (containing a reporter gene such as luciferase) for different genotypes

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

G418 (Geneticin) for selection of stable replicon-harboring cell lines

-

This compound (or other test compounds)

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating:

-

Maintain Huh-7 cells harboring the HCV replicon in culture medium containing G418 to ensure the retention of the replicon.

-

Prior to the assay, trypsinize the cells, wash, and resuspend in G418-free medium.

-

Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of concentrations.

-

Add the diluted compounds to the plated cells. Include a vehicle control (e.g., DMSO alone) and a positive control (a known HCV inhibitor).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (typically 48-72 hours).

-

-

Quantification of HCV Replication:

-

After incubation, remove the culture medium.

-

Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.

-

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, using a non-linear regression analysis.

-

Figure 2: Experimental workflow for the HCV replicon assay.

NS3/4A Protease Enzymatic Assay (FRET-based)

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the Ki value of this compound against the HCV NS3/4A protease.

Materials:

-

Purified recombinant HCV NS3/4A protease for different genotypes

-

A fluorogenic substrate containing a specific cleavage site for the protease, flanked by a fluorescent donor and a quencher molecule (FRET substrate).

-

Assay buffer

-

This compound (or other test compounds)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup:

-

In a microplate, add the assay buffer, the purified NS3/4A protease, and varying concentrations of this compound.

-

Include a control without the inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

In its intact state, the quencher molecule suppresses the fluorescence of the donor on the FRET substrate.

-

When the protease cleaves the substrate, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the initial reaction velocities from the fluorescence data.

-

Plot the enzyme activity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

The Ki value can then be determined using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Conclusion

This compound is a potent inhibitor of the HCV NS3/4A protease, demonstrating high efficacy against genotype 1. While its clinical development was halted, the extensive in vitro and clinical data generated for this compound continue to be a valuable resource for understanding the structure-activity relationships of HCV protease inhibitors and the mechanisms of antiviral resistance. The experimental protocols detailed herein provide a foundation for the continued evaluation of novel anti-HCV compounds.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. This compound for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Resistance in Hepatitis C Virus Genotype 1-Infected Patients Receiving the NS3 Protease Inhibitor this compound (BI 201335) in a Phase 1b Multiple-Rising-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

Faldaprevir: An In-Depth Technical Guide to its In Vitro Potency and Selectivity as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, orally active inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is a chymotrypsin-like serine protease essential for the replication of the virus, as it processes the HCV polyprotein into mature, functional viral proteins.[3] this compound was developed by Boehringer-Ingelheim and reached Phase III clinical trials.[4] Although its development was discontinued due to the advent of even more effective HCV treatments, its well-characterized in vitro profile serves as a valuable case study for researchers in antiviral drug development.[4] This guide provides a comprehensive overview of the in vitro potency, selectivity, and resistance profile of this compound, along with detailed experimental protocols and visual workflows.

Core Mechanism of Action

This compound is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A protease.[1][3] It binds to the active site of the protease, forming ionic interactions with the catalytic triad residues.[1] This binding event blocks the access of the natural substrate—the HCV polyprotein—to the active site, thereby preventing its cleavage and halting the viral replication cycle.

Caption: Mechanism of HCV NS3/4A Protease Inhibition by this compound.

Data Presentation: In Vitro Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against HCV Genotypes

| Parameter | Genotype 1a | Genotype 1b | Genotypes 2-6 | Reference(s) |

| Ki (nM) | 2.6 | 2.0 | 2 - 230 | [5] |

| EC50 (nM) | 6.5 | 3.1 | Not specified | [1][5] |

| EC50 (nM) (Replicon Assay) | 13 | 7.1 | Not specified | [3] |

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

Table 2: In Vitro Selectivity Profile of this compound

| Protease | Inhibition | Note | Reference(s) |

| Cathepsin B | Very weak | [3] | |

| Human Leukocyte Elastase | No inhibition | [3] | |

| Cytochrome P450 (CYP) Isoforms | |||

| CYP2B6 | Inhibition | In vitro observation | [6] |

| CYP2C9 | Inhibition | Weak inhibition observed in vivo | [6] |

| CYP2C19 | IC50 = 5.8 µM | [3] | |

| CYP3A4 | Weak to moderate inactivator | Dose-dependent inhibition in vivo | [6] |

| CYP1A2 | IC50 > 30 µM | No relevant effects in vivo | [3][6] |

| CYP2D6 | IC50 > 30 µM | No relevant effects in vivo | [3][6] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 3: In Vitro Resistance Profile of this compound

| Genotype | Resistance-Associated Variant (RAV) | Fold-Change in this compound Sensitivity (vs. Wild-Type) | Reference(s) |

| Genotype 1a | NS3 R155K | 330-fold reduction | [7][8] |

| Genotype 1b | NS3 D168V | 1,800-fold reduction | [7][8] |

| Rare Polymorphism | NS3 (V/I)170T | Up to 7-fold reduction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro data. The following sections describe the core experimental protocols used to characterize this compound.

NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NS3/4A protease.

Objective: To determine the IC50 or Ki of this compound against HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (e.g., from genotype 1b).

-

Fluorogenic peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).[9]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[9]

-

This compound (serially diluted).

-

384-well microplates.

-

Fluorescence plate reader.

Methodology:

-

Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a control) to the wells.

-

Enzyme Addition: Add the recombinant NS3/4A protease to each well and incubate for a pre-determined time at a constant temperature (e.g., 30 minutes at 30°C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission at 340/490 nm).[10] The fluorescence signal is proportional to the amount of substrate cleaved.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an NS3/4A Protease Enzymatic Inhibition Assay.

HCV Replicon Cell-Based Assay

This assay measures the antiviral activity of a compound in a cellular context, where the HCV RNA can replicate autonomously.

Objective: To determine the EC50 of this compound on HCV RNA replication.

Materials:

-

Huh-7 (human hepatoma) cells harboring an HCV subgenomic replicon (e.g., genotype 1b).[11] These replicons often contain a reporter gene like luciferase.[11]

-

Cell culture medium (e.g., DMEM + 10% FCS).[11]

-

This compound (serially diluted).

-

384-well cell culture plates.

-

Reagents for the reporter assay (e.g., luciferase assay kit).

-

Luminometer.

-

Reagents for cytotoxicity assay (e.g., WST-1).[11]

Methodology:

-

Cell Plating: Seed the HCV replicon cells into 384-well plates at a predetermined density (e.g., 1.4 x 105 cells/ml).[11]

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound (negative control) and a known inhibitor (positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2 to allow for HCV replication and for the compound to exert its effect.[11]

-

Cytotoxicity Assay (Parallel Plate): On a parallel plate, add a cytotoxicity reagent (e.g., WST-1) and measure absorbance to assess the effect of the compound on cell viability. This is crucial to ensure that the observed reduction in replication is not due to cell death.[11]

-

Reporter Gene Assay: Lyse the cells in the primary assay plate and add the necessary reagents to measure the reporter gene activity (e.g., luciferase).

-

Data Acquisition: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of HCV RNA replication.

-

Data Analysis: Normalize the reporter signal to the cytotoxicity data. Plot the percentage of inhibition of replication against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for a Cell-Based HCV Replicon Assay.

Conclusion

This compound demonstrates highly potent and selective in vitro activity against HCV NS3/4A protease, particularly for genotypes 1a and 1b. Its mechanism as a non-covalent, competitive inhibitor is well-established through detailed biochemical and cell-based assays. While its clinical development was halted, the comprehensive in vitro characterization of this compound, including its resistance profile and interactions with host cell factors like cytochrome P450 enzymes, provides a rich dataset for the scientific community. The methodologies and findings presented in this guide remain highly relevant for the ongoing discovery and development of novel antiviral agents.

References

- 1. This compound for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (BI 201335) for the treatment of hepatitis C in patients co-infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Interactions of the hepatitis C virus protease inhibitor this compound with cytochrome P450 enzymes: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Viral resistance in hepatitis C virus genotype 1-infected patients receiving the NS3 protease inhibitor this compound (BI 201335) in a phase 1b multiple-rising-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of HCV Inhibitors from a Cell-Based Sub-Genomic Replicon Screen [scirp.org]

Faldaprevir's Interaction with the HCV NS3/4A Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding mechanism of faldaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The document details the binding site, key molecular interactions, and the experimental methodologies used to elucidate these features, serving as a valuable resource for professionals in antiviral drug discovery and development.

Introduction to this compound and the HCV NS3/4A Protease Target

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication. It is a heterodimeric complex formed by the N-terminal protease domain of the NS3 protein and its cofactor, the NS4A protein. The protease is responsible for cleaving the HCV polyprotein at four specific sites, a process essential for the maturation of viral proteins. Due to this critical role, the NS3/4A protease has been a prime target for the development of direct-acting antiviral (DAA) agents.

This compound (formerly known as BI 201335) is a selective and potent, non-covalent, competitive inhibitor of the HCV NS3/4A protease. It was developed by Boehringer Ingelheim and has demonstrated significant activity against HCV genotypes 1a and 1b. Understanding the precise mechanism of how this compound binds to and inhibits this viral enzyme is fundamental for the rational design of next-generation inhibitors with improved potency and resistance profiles.

The this compound Binding Site: A Structural Perspective

The definitive structural basis for this compound's inhibitory activity is provided by the co-crystal structure of the HCV NS3/4A protease in complex with this compound, available in the Protein Data Bank under the accession code 3P8N [1][2][3]. The analysis of this high-resolution (1.90 Å) structure reveals that this compound binds in an extended conformation within the active site of the protease, spanning the S1 to S4 substrate-binding pockets.

The binding site is a relatively shallow, solvent-exposed groove. This compound's interaction is characterized by a network of hydrogen bonds, hydrophobic interactions, and a notable halogen bond, which collectively contribute to its high binding affinity.

Key Amino Acid Interactions

The binding of this compound to the NS3/4A protease active site is mediated by interactions with several key amino acid residues. A unique feature of this compound is its C-terminal carboxylic acid, which engages in non-covalent interactions within the active site. Additionally, a bromo-quinoline substitution on the proline residue of this compound significantly enhances its potency[4][5]. This is attributed to protein side chain rearrangements, a bromine-oxygen halogen bond, and significant pKa shifts within the catalytic triad (His57, Asp81, Ser139) upon binding[4][5]. The binding mechanism involves slow association and dissociation rates within a single-step binding process[4][5]. The interaction also critically involves water molecules in mediating the binding of the carboxylic acid moiety[4][5].

Quantitative Analysis of this compound Binding and Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS3/4A Protease

| Parameter | Genotype 1a | Genotype 1b | Genotypes 2-6 | Source |

| Ki (nM) | 2.6 | 2.0 | 2 - 230 | [6] |

| IC50 (nM) | - | 5.2 | - | [6] |

| EC50 (nM, replicon assay) | 6.5 (or 13) | 3.1 (or 7.1) | - | [6][7] |

Note: Discrepancies in EC50 values may arise from different assay conditions or cell lines used.

Table 2: In Vitro DMPK and Physicochemical Properties of this compound

| Parameter | Value | Source |

| logD @ pH 7.4 | 2.1 | [6] |

| Aqueous Solubility @ pH 7 (µg/mL) | 8.1 | [6] |

| Caco-2 Permeability (10⁻⁶ cm/s) | 2.1 | [6] |

| Human Plasma Protein Binding (%) | 99.8 | [6] |

| Human Microsomal Stability (% QH) | 17 | [6] |

| CYP2C9 Inhibition (IC50, µM) | 2.8 | [6] |

| CYP2C19 Inhibition (IC50, µM) | 5.8 | [6] |

| CYP3A Inhibition | Moderate | [8] |

Experimental Protocols

This section outlines the generalized methodologies for the key experiments used to characterize the binding of this compound to the HCV NS3/4A protease. For this compound-specific details, refer to the primary publication by Lemke et al. (2011) in the Journal of Biological Chemistry.

Expression and Purification of HCV NS3/4A Protease

A common method for obtaining the NS3/4A protease for structural and biochemical studies involves recombinant expression in E. coli.

-

Construct Design : A single-chain NS3/4A construct is often used, where the NS4A cofactor peptide is fused to the N-terminus of the NS3 protease domain via a flexible linker. This enhances solubility and stability.

-

Expression : The construct is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 2 mM β-mercaptoethanol). Lysis is achieved by sonication or high-pressure homogenization.

-

Purification :

-

Affinity Chromatography : The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column (if a His-tag is present). The protein is eluted with an imidazole gradient.

-

Further Purification : For higher purity, additional chromatography steps such as ion exchange and size-exclusion chromatography are employed.

-

X-ray Crystallography

The co-crystal structure of this compound with NS3/4A was determined using X-ray diffraction.

-

Crystallization : The purified NS3/4A protein is concentrated and incubated with a molar excess of this compound. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

-

Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a previously determined NS3/4A structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.

Enzyme Inhibition Assay (Ki Determination)

The inhibitory potency (Ki) of this compound is determined using a continuous fluorescence-based assay.

-

Assay Principle : A fluorogenic peptide substrate, which mimics a natural cleavage site of the NS3/4A protease, is used. The substrate contains a fluorescent reporter and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

Procedure :

-

The assay is performed in a microplate format in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 5% glycerol, 10 mM DTT).

-

A fixed concentration of the NS3/4A enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis : The initial reaction rates are calculated and plotted against the inhibitor concentration. The data are then fitted to the Morrison equation to determine the Ki value.

Replicon Assay (EC50 Determination)

The cell-based antiviral activity (EC50) is assessed using an HCV replicon system.

-

Assay Principle : Huh-7 human hepatoma cells containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is proportional to the extent of viral RNA replication.

-

Procedure :

-

Replicon-containing cells are seeded in microplates.

-

The cells are treated with serial dilutions of this compound.

-

After a defined incubation period (e.g., 72 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

-

-

Data Analysis : The reporter signal is plotted against the drug concentration, and the data are fitted to a dose-response curve to calculate the EC50 value, which is the concentration required to inhibit 50% of the replicon activity.

Visualizing Key Processes and Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. rcsb.org [rcsb.org]

- 2. 3P8N: Crystal structure of HCV NS3/NS4A protease complexed with BI 201335 [ncbi.nlm.nih.gov]

- 3. 3p8n - Crystal structure of HCV NS3/NS4A protease complexed with BI 201335 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Combined X-ray, NMR, and kinetic analyses reveal uncommon binding characteristics of the hepatitis C virus NS3-NS4A protease inhibitor BI 201335 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined X-ray, NMR, and Kinetic Analyses Reveal Uncommon Binding Characteristics of the Hepatitis C Virus NS3-NS4A Protease Inhibitor BI 201335 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. This compound for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of the hepatitis C virus protease inhibitor this compound with cytochrome P450 enzymes: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Direct-Acting Antivirals: Faldaprevir's Contribution to the HCV Treatment Revolution

A Technical Guide for Researchers and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been dramatically reshaped over the past two decades, moving from modestly effective, interferon-based therapies to highly curative direct-acting antiviral (DAA) regimens. Faldaprevir, a second-generation NS3/4A protease inhibitor, emerged during a pivotal transitional period, contributing valuable insights into the development of potent and well-tolerated DAA combination therapies. This technical guide provides an in-depth analysis of this compound's role in this evolution, detailing its mechanism of action, clinical efficacy, resistance profile, and the experimental methodologies that underpinned its development.

This compound: A Potent Inhibitor of the HCV NS3/4A Protease

This compound is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1][2] This viral enzyme is crucial for the proteolytic processing of the HCV polyprotein, a necessary step for the formation of the viral replication complex.[3][4] By binding to the active site of the NS3/4A protease, this compound blocks this processing event, thereby inhibiting viral replication.[2]

In Vitro Antiviral Activity

This compound demonstrated potent activity against HCV genotypes 1a and 1b in in vitro replicon assays, with EC50 values in the low nanomolar range.[5] Specifically, the EC50 values were reported as 6.5 nM for genotype 1a and 3.1 nM for genotype 1b.[5]

Clinical Development and Efficacy of this compound

This compound was evaluated in numerous clinical trials, both in combination with the then-standard of care, pegylated interferon and ribavirin (PegIFN/RBV), and in interferon-free regimens with other DAAs.

Interferon-Based Regimens: The STARTVerso Trials

The STARTVerso clinical trial program assessed the efficacy and safety of this compound in combination with PegIFN/RBV in treatment-naïve and treatment-experienced patients with HCV genotype 1 infection.

Table 1: Sustained Virologic Response (SVR12) Rates in the STARTVerso1 Trial (Treatment-Naïve Patients) [1][6]

| Treatment Arm | N | SVR12 Rate |

| This compound 120 mg QD + PegIFN/RBV | 259 | 79% |

| This compound 240 mg QD + PegIFN/RBV | 261 | 80% |

| Placebo + PegIFN/RBV | 132 | 52% |

QD: once daily

The STARTVerso4 trial investigated this compound in HCV/HIV co-infected patients, a historically difficult-to-treat population. The study demonstrated a 72% SVR12 rate, indicating this compound's potential in this patient group.[7]

Interferon-Free Regimens: The SOUND-C Trials

The SOUND-C clinical trial program explored interferon-free regimens, combining this compound with the non-nucleoside NS5B polymerase inhibitor deleobuvir, with or without ribavirin.

Table 2: SVR12 Rates in the SOUND-C2 Trial (Treatment-Naïve Patients, Genotype 1b) [8][9][10]

| Treatment Arm | Treatment Duration | N | SVR12 Rate |

| This compound 120 mg QD + Deleobuvir 600 mg BID + RBV | 28 weeks | - | 85% |

| This compound 120 mg QD + Deleobuvir 600 mg TID + RBV | 16 weeks | - | 47% |

| This compound 120 mg QD + Deleobuvir 600 mg TID + RBV | 28 weeks | - | 76% |

| This compound 120 mg QD + Deleobuvir 600 mg TID + RBV | 40 weeks | - | 67% |

BID: twice daily; TID: three times daily; RBV: ribavirin. Data for specific patient numbers per arm in the table were not consistently available in the provided search results.

The SOUND-C3 study further confirmed the efficacy of a 16-week regimen of this compound, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b, achieving a 95% SVR12 rate.[9] However, efficacy was significantly lower in genotype 1a patients (17% SVR12).[9]

Resistance Profile of this compound

As with other DAAs, the emergence of resistance-associated variants (RAVs) was a key consideration in the development of this compound.

Key Resistance-Associated Variants

In vitro studies and clinical trials identified key amino acid substitutions in the NS3 protease that conferred resistance to this compound.[11] The predominant RAVs observed were:

The D168V substitution was found to confer a greater reduction in this compound sensitivity (1,800-fold) compared to R155K (330-fold).[11] Baseline polymorphisms, such as Q80K, did not appear to compromise the virologic response to this compound-based regimens.[12]

Experimental Protocols

The clinical development of this compound relied on a suite of standardized and novel experimental protocols to assess its antiviral activity, pharmacokinetic profile, and clinical efficacy and safety.

In Vitro Antiviral Activity Assessment: The HCV Replicon Assay

The potency of this compound was primarily determined using HCV subgenomic replicon systems.

Protocol: HCV Replicon Assay for Antiviral Potency

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[13][14][15]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound.

-

Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication.

-

Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time RT-PCR.[14]

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the inhibition of HCV replication against the drug concentration.

NS3/4A Protease Activity Assay

Biochemical assays were employed to directly measure the inhibitory effect of this compound on the NS3/4A protease.

Protocol: FRET-Based NS3/4A Protease Activity Assay [16][17]

-

Substrate Design: A synthetic peptide substrate is designed to contain a specific NS3/4A cleavage site flanked by a fluorescence resonance energy transfer (FRET) pair (e.g., a donor and an acceptor fluorophore).

-

Reaction Mixture: The FRET substrate is incubated with recombinant HCV NS3/4A protease in a suitable buffer system.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Signal Detection: In the absence of inhibition, the protease cleaves the substrate, separating the FRET pair and leading to a change in the fluorescence signal. The reaction is monitored in real-time using a fluorometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in protease activity at different concentrations of this compound.

Clinical Trial Efficacy and Safety Assessment

Clinical trials for this compound followed standardized protocols to ensure rigorous evaluation of its efficacy and safety.

Protocol: Assessment of Sustained Virologic Response (SVR) [4][18][19]

-

Baseline Assessment: Prior to treatment initiation, patients undergo baseline assessments including HCV RNA quantification (viral load), HCV genotyping, and evaluation of liver disease severity.

-

On-Treatment Monitoring: HCV RNA levels are monitored at specific time points during treatment (e.g., weeks 4, 8, and 12) to assess early virologic response.[1][7]

-

End-of-Treatment Response: HCV RNA is quantified at the end of the treatment period.

-

Post-Treatment Follow-up: The primary efficacy endpoint, SVR, is determined by measuring HCV RNA levels at 12 weeks (SVR12) or 24 weeks (SVR24) after the completion of therapy. An undetectable HCV RNA level at this time point is considered a virologic cure.[4][18][19]

-

HCV RNA Quantification: A sensitive real-time reverse transcription polymerase chain reaction (RT-PCR) assay with a lower limit of quantification of ≤25 IU/mL is used for all HCV RNA measurements.[2][18]

Protocol: Safety and Tolerability Monitoring

-

Adverse Event (AE) Recording: All adverse events are recorded at each study visit, and their severity and relationship to the study drug are assessed by the investigator.

-

Laboratory Monitoring: Regular monitoring of hematological, biochemical, and other relevant laboratory parameters is conducted to detect any drug-related toxicities.

-

Physical Examinations: Comprehensive physical examinations are performed at scheduled intervals throughout the study.

Resistance Analysis

Genotypic and phenotypic analyses were crucial for understanding the resistance profile of this compound.

Protocol: Genotypic Resistance Analysis (Sanger Sequencing) [8][20]

-

Sample Collection: Plasma samples are collected from patients at baseline and at the time of virologic failure.

-

RNA Extraction and RT-PCR: HCV RNA is extracted from the plasma, and the NS3/4A protease-coding region is amplified using reverse transcription polymerase chain reaction (RT-PCR).

-

Sequencing: The amplified PCR product is sequenced using the Sanger method.

-

Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and compared to a wild-type reference sequence to identify amino acid substitutions associated with resistance.

Protocol: Phenotypic Resistance Analysis [8][21]

-

Site-Directed Mutagenesis: Identified resistance-associated substitutions are introduced into an HCV replicon construct using site-directed mutagenesis.

-

Replicon Assay: The susceptibility of the mutant replicons to this compound is then assessed using the HCV replicon assay as described above.

-

Fold-Resistance Calculation: The EC50 value of the mutant replicon is compared to that of the wild-type replicon to determine the fold-change in resistance.

Pharmacokinetic Analysis

Protocol: Quantification of this compound in Plasma [22][23]

-

Sample Preparation: Plasma samples are prepared using protein precipitation or solid-phase extraction. An internal standard is added for accurate quantification.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Science: Pathways and Processes

Caption: HCV lifecycle and the point of this compound intervention.

Caption: General workflow for direct-acting antiviral drug development.

Conclusion: this compound's Legacy in the DAA Era

Although this compound was ultimately not commercially approved due to the rapid development of even more effective and convenient DAA regimens, its development played a crucial role in the evolution of HCV treatment.[1] The extensive clinical trial programs for this compound, particularly the interferon-free studies, provided critical proof-of-concept for combination DAA therapy. The data generated on its efficacy, safety, and resistance profile informed the development of subsequent generations of protease inhibitors and contributed to the current paradigm of highly effective, all-oral, short-duration HCV therapies that have revolutionized patient outcomes. The methodologies employed in its evaluation also helped to refine the clinical and preclinical pathways for future DAA development.

References

- 1. STARTVerso1: A randomized trial of this compound plus pegylated interferon/ribavirin for chronic HCV genotype-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gi.testcatalog.org [gi.testcatalog.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Sustained Virologic Response as a Relevant Surrogate Endpoint for Long-term Outcomes of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boehringer Ingelheim's this compound-Based Treatment Regimen Achieved Viral Cure in up to 80 per cent of Patients with Hepatitis C in Phase 3 Pivotal Trial(1) [prnewswire.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. hcvguidelines.org [hcvguidelines.org]

- 9. Interferon-free treatment of chronic hepatitis C with this compound, deleobuvir and ribavirin: SOUND-C3, a Phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive Interim Results from Interferon-Free Phase 2b SOUND-C2 Study with Boehringer Ingelheim's Two Investigational HCV Direct Acting Antivirals Presented at AASLD - press release [natap.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Next-generation sequencing analysis of hepatitis C virus resistance–associated substitutions in direct-acting antiviral failure in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 15. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Assessment of HCV Treatment Response – Test of Cure - Updated Recommendations on Treatment of Adolescents and Children with Chronic HCV Infection, and HCV Simplified Service Delivery and Diagnostics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Sequencing of hepatitis C virus for detection of resistance to direct‐acting antiviral therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Faldaprevir Efficacy in HCV Replicon Systems

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, direct-acting antiviral (DAA) agent designed to combat Hepatitis C Virus (HCV) infection.[1] As a peptidomimetic inhibitor, it specifically targets the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[3][4] By inhibiting this process, this compound effectively halts the viral life cycle.[1] The in vitro HCV replicon assay is the gold-standard method for evaluating the antiviral potency of compounds like this compound. This system utilizes human hepatoma cells (Huh-7) harboring self-replicating subgenomic HCV RNA, providing a robust and reliable platform for determining antiviral efficacy.[5][6]

Mechanism of Action of this compound

HCV translates its genomic RNA into a single large polyprotein, which must be processed by viral and host proteases to yield individual structural and non-structural (NS) proteins. The NS3/4A protease is responsible for multiple cleavages within the non-structural region (NS3, NS4A, NS4B, NS5A, and NS5B). This compound acts as a highly specific inhibitor of this protease, binding non-covalently to the active site and preventing polyprotein processing, thereby terminating viral replication.[1][4]

Caption: this compound inhibits the HCV NS3/4A protease, preventing HCV polyprotein cleavage.

Quantitative Data: this compound Antiviral Activity

The potency of this compound has been quantified in cell-based replicon assays. The 50% effective concentration (EC50) is a key metric representing the drug concentration required to inhibit 50% of viral replication. This compound demonstrates high potency against the common HCV genotypes 1a and 1b.

| Compound | HCV Subgenotype | EC50 (nM) | Cell Line | Reference |

| This compound | 1a | 6.5 | Huh-7 based | [1] |

| This compound | 1b | 3.1 | Huh-7 based | [1] |

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay

This protocol details the measurement of this compound's antiviral activity against HCV genotype 1b replicons using a luciferase reporter system.

1. Materials and Reagents:

-

Huh-7 cell line harboring a stable HCV genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter gene (e.g., Con1/SG-hRlucNeo).[7]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin) for selection

-

This compound (stock solution in DMSO)

-

DMSO (cell culture grade)

-

White, opaque 96-well or 384-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ or Renilla-Glo® Luciferase Assay System)

-

Luminometer

2. Cell Culture and Seeding:

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

-

Harvest cells using standard trypsinization methods when they reach 80-90% confluency.

-

Resuspend cells in G418-free medium and count them.

-

Seed the cells into white, opaque 96-well plates at a density of approximately 8,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

3. Compound Preparation and Dosing:

-

Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series is typical, covering a range from nanomolar to micromolar concentrations.[7]

-

Dilute the compound series from the DMSO plate into culture medium to create the final dosing solutions. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).[7]

-

Include appropriate controls:

-

Negative Control: Medium with DMSO only (0% inhibition).

-

Positive Control: A known pan-genotypic HCV inhibitor at a concentration >100x its EC50 (100% inhibition).

-

-

Remove the medium from the seeded cell plates and add 100 µL of the prepared dosing solutions to the respective wells.

4. Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.[8]

5. Luciferase Assay and Data Acquisition:

-

Remove plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the specified volume of reagent to each well.

-

Incubate for the recommended time (e.g., 5-10 minutes) to allow for cell lysis and signal stabilization.

-

Measure the luminescence signal using a plate-reading luminometer.

Protocol 2: Cytotoxicity Assay (Concurrent)

To ensure that the observed reduction in replicon activity is due to specific antiviral action and not cell death, a cytotoxicity assay should be performed in parallel.

-

Method: A viability reagent (e.g., Calcein AM, CellTiter-Glo®) can be multiplexed with the luciferase assay.[7]

-

Procedure: After reading the luciferase signal, add the cytotoxicity reagent to the same wells according to the manufacturer's protocol.

-

Data Acquisition: Read the fluorescence or luminescence signal using the appropriate settings on the plate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that causes a 50% reduction in cell viability.

Data Analysis:

-

Normalize the raw luminescence data from the replicon assay to the control wells (0% and 100% inhibition).

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter non-linear regression curve.[7]

-

Similarly, calculate the CC50 value from the cytotoxicity data.

-

The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Experimental Workflow Diagram

The following diagram outlines the key steps in the HCV replicon assay for evaluating this compound.

Caption: Workflow for the in vitro HCV replicon assay to determine this compound's EC50.

References

- 1. This compound for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. astx.com [astx.com]

Application Notes: Cell-Based Assays for Evaluating Faldaprevir Efficacy

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, direct-acting antiviral (DAA) agent that specifically targets the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[4][5] By inhibiting this enzyme, this compound effectively blocks the viral life cycle.[2][5] These application notes provide detailed protocols for robust cell-based assays designed to quantify the antiviral efficacy and cytotoxicity of this compound, catering to researchers in virology and drug development. The primary assays discussed are the HCV Replicon Assay and the Infectious HCV Cell Culture (HCVcc) System, alongside a standard cytotoxicity assay to determine the therapeutic window.

This compound's Mechanism of Action

This compound is a peptidomimetic inhibitor that binds non-covalently to the active site of the NS3/4A protease.[1] This binding event blocks the proteolytic activity of the enzyme, preventing the processing of the HCV polyprotein. The subsequent disruption of the viral replication complex formation leads to a significant reduction in HCV RNA replication. This compound has demonstrated high in vitro activity against HCV subgenotypes 1a and 1b.[1]

Caption: HCV lifecycle and this compound's point of inhibition.

Data Presentation: this compound Efficacy and Cytotoxicity

Quantitative data from the described assays should be summarized to facilitate comparison and determine the drug's therapeutic index. The key parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | HCV Genotype/Subtype | Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| Replicon Assay | 1a | Huh-7 | EC50 | 6.5 | [1] |

| Replicon Assay | 1b | Huh-7 | EC50 | 3.1 |[1] |

Table 2: In Vitro Cytotoxicity of this compound

| Assay Type | Cell Line | Parameter | Value (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|---|

| Cell Viability Assay | Huh-7 (uninfected) | CC50 | To be determined experimentally | Calculated post-experimentation |

| Cell Viability Assay | HepG2 (uninfected) | CC50 | To be determined experimentally | Calculated post-experimentation |

Experimental Protocols

HCV Replicon Assay

This assay measures the ability of this compound to inhibit HCV RNA replication using a subgenomic replicon system. These replicons are RNA molecules that can replicate autonomously within hepatoma cells (e.g., Huh-7) but do not produce infectious virus particles, making them safer to handle.[6][7] They often contain a reporter gene, such as luciferase, for easy quantification of replication levels.[7]

Caption: Workflow for the HCV Replicon Assay.

Protocol:

-

Objective: To determine the EC50 value of this compound against HCV genotype-specific replicons.

-

Materials:

-

Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5).[8]

-

HCV subgenomic replicon RNA (e.g., genotype 1a or 1b) containing a luciferase reporter gene.

-

DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

This compound stock solution (in DMSO).

-

RNA transfection reagent.

-

White, clear-bottom 96-well assay plates.

-

Luciferase assay kit.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed Huh-7 cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection. Incubate for 24 hours at 37°C with 5% CO2.

-

Transfection: Transfect the cells with the HCV replicon RNA according to the manufacturer's protocol for the chosen transfection reagent.

-

Compound Addition: Approximately 4-6 hours post-transfection, remove the transfection medium. Add fresh culture medium containing two-fold serial dilutions of this compound. Include a "no drug" (vehicle control, e.g., DMSO) and "no cells" (background) control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

Lysis and Reporter Assay: Remove the medium and lyse the cells. Measure luciferase activity according to the manufacturer's instructions using a luminometer.

-

-

Data Analysis:

-

Normalize the relative light unit (RLU) values by subtracting the background.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.[9]

-

Infectious HCV Cell Culture (HCVcc) Assay

The HCVcc system utilizes a full-length viral genome (typically from the JFH-1 isolate or chimeras) that can produce infectious virus particles in cell culture.[10][11] This allows for the study of this compound's effect on the complete viral lifecycle, including entry, assembly, and release, which are not covered by the replicon assay.[12]

Caption: Workflow for the Infectious HCV (HCVcc) Assay.

Protocol:

-

Objective: To evaluate the efficacy of this compound in a system that recapitulates the entire HCV lifecycle.

-

Materials:

-

Huh-7.5 cells.

-

HCVcc viral stock (e.g., Jc1).

-

This compound stock solution (in DMSO).

-

96-well assay plates.

-

Reagents for quantification (e.g., RNA extraction kit and RT-qPCR reagents, or primary antibody against an HCV protein like NS5A for immunostaining).

-

-

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells in 96-well plates and incubate for 24 hours.